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An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chloro-5-methylpyridine

Abstract
4-Bromo-2-chloro-5-methylpyridine (CAS No: 867279-13-8) is a pivotal heterocyclic building block in modern

synthetic chemistry, particularly valued in the realms of drug discovery and materials science.[1][2][3] Its utility

stems from the differential reactivity of its two halogen substituents, which allows for programmed, site-selective

functionalization. This guide provides an in-depth analysis of the core reactivity principles governing this

molecule, offering a strategic framework for its application. We will explore its behavior in palladium-catalyzed

cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange, providing both

mechanistic rationale and field-proven experimental protocols for researchers, scientists, and drug development

professionals.

Molecular Structure and Core Reactivity Principles
The synthetic versatility of 4-bromo-2-chloro-5-methylpyridine is rooted in its distinct structural and electronic

features. The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom,

activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack.[4] This fundamental principle is the

starting point for understanding the molecule's reaction profile.

The two halogen atoms, bromine at C4 and chlorine at C2, present a classic case for regioselective chemistry.

The outcome of a given transformation is dictated by the reaction mechanism:

For Palladium-Catalyzed Cross-Coupling: These reactions proceed via an oxidative addition step. The C-Br

bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This disparity

ensures that the oxidative addition of a Palladium(0) catalyst occurs preferentially at the C4-Br bond, making

it the primary site for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5]

For Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is typically the initial attack of the

nucleophile to form a stabilized Meisenheimer complex.[6] The leaving group ability in SNAr reactions is

often inverted compared to cross-coupling, following the trend F > Cl > Br > I.[7][8] This is because the high
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electronegativity of the halogen at the attack site stabilizes the transition state. Consequently, SNAr reactions

on 4-bromo-2-chloro-5-methylpyridine are predicted to favor substitution at the C2 position, displacing the

chloride.

The methyl group at the C5 position exerts a mild electron-donating effect, which can subtly modulate the

reactivity of the adjacent C4 position, but it does not override the dominant influence of the halogens and the

ring nitrogen.

Physicochemical Properties

Property Value Source

Molecular Formula C₆H₅BrClN [1][2]

Molecular Weight 206.47 g/mol [1][2]

Appearance Liquid or Solid [2][9]

Boiling Point 239.4±35.0 °C at 760 mmHg [9]

CAS Number 867279-13-8 [1][2]

graph "Molecule_Structure" {

layout=neato;

node [shape=plaintext, fontname="Arial"];

edge [fontname="Arial"];

// Define nodes for atoms

N1 [label="N", pos="0,1.2!"];

C2 [label="C", pos="-1.04,0.6!"];

C3 [label="C", pos="-1.04,-0.6!"];

C4 [label="C", pos="0,-1.2!"];

C5 [label="C", pos="1.04,-0.6!"];

C6 [label="C", pos="1.04,0.6!"];

Cl7 [label="Cl", pos="-2.08,1.2!", fontcolor="#34A853"];

Br8 [label="Br", pos="0,-2.4!", fontcolor="#EA4335"];

Me9 [label="H₃C", pos="2.08,-1.2!"];

// Define edges for bonds

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;
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C6 -- N1;

C2 -- Cl7 [color="#34A853"];

C4 -- Br8 [color="#EA4335"];

C5 -- Me9;

// Invisible nodes for labels

label_C2 [label="C2 (SNAr Site)", pos="-2.5,0.0!", fontcolor="#34A853"];

label_C4 [label="C4 (Cross-Coupling Site)", pos="2.5,-2.4!", fontcolor="#EA4335"];

}

Caption: Structure of 4-bromo-2-chloro-5-methylpyridine highlighting reactive sites.

Palladium-Catalyzed Cross-Coupling Reactions:
Functionalization at C4
As established, the C4-Br bond is the primary locus of reactivity for palladium-catalyzed cross-coupling

reactions. This predictable selectivity makes 4-bromo-2-chloro-5-methylpyridine an excellent substrate for

building molecular complexity at this position while retaining the C2-Cl bond for potential subsequent

transformations.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core

and various aryl, heteroaryl, or alkyl groups using boronic acids or esters.[10][11][12] The reaction is prized for

its high functional group tolerance and generally excellent yields.[13]
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Synthesis of 2-chloro-5-methyl-4-phenylpyridine

Reaction Setup: To a flame-dried Schlenk tube, add 4-bromo-2-chloro-5-methylpyridine (1.0 equiv),

phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).[10]

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the tube.

Inert Atmosphere: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.[13]

Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water,

followed by brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Table 2: Examples of Suzuki Coupling Reactions

Boronic Acid Catalyst System Base Solvent Yield (%)

Phenylboronic Acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O
~81%

(representative)[14]

4-

Methoxyphenylboron

ic Acid

Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O
~92% (on similar

substrate)[14]

4-

Chlorophenylboronic

Acid

Pd(dppf)Cl₂ Cs₂CO₃ DME/H₂O
~80%

(representative)[14]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the synthesis of C-N bonds.[15]

[16] It enables the coupling of aryl halides with a vast range of primary and secondary amines.[17][18] The

selectivity for the C4-Br bond in 4-bromo-2-chloro-5-methylpyridine allows for the precise introduction of

amine functionalities.

Representative Protocol: General Amination at the C4-Position

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃,

0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv) to a Schlenk tube.

Reagent Addition: Add 4-bromo-2-chloro-5-methylpyridine (1.0 equiv), the desired amine (1.2 equiv), and

a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).[16]

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-

MS.

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove

palladium black.

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and

concentrate. Purify the residue by column chromatography.[16]

Sonogashira Coupling
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The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne,

a transformation essential for creating linear, rigid structures found in functional materials and complex drug

molecules.[19][20] The reaction is co-catalyzed by palladium and copper(I).[21][22]

Representative Protocol: General Alkynylation at the C4-Position

Reaction Setup: To a degassed solution of 4-bromo-2-chloro-5-methylpyridine (1.0 equiv) in a suitable

solvent like THF or DMF, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[23]

Reagent Addition: Add an amine base, typically triethylamine (Et₃N, 2.0 equiv), followed by the terminal

alkyne (1.1 equiv).[23]

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere

for 4-24 hours.

Work-up: Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous

NH₄Cl to remove the copper catalyst.

Purification: Wash with water and brine, dry the organic layer, and concentrate. Purify by column

chromatography.[20]

Nucleophilic Aromatic Substitution (SNAr): Reactivity at C2
Under conditions that favor SNAr, the reactivity profile of 4-bromo-2-chloro-5-methylpyridine is inverted. The

more electronegative chlorine atom at the activated C2 position makes it the preferred site for nucleophilic

attack, leading to the displacement of chloride.[8][24] This orthogonal reactivity provides a powerful strategy for

sequential functionalization.

Caption: Regioselective functionalization pathways for 4-bromo-2-chloro-5-methylpyridine.

Representative Protocol: Synthesis of 4-bromo-2-(morpholino)-5-methylpyridine

Reaction Setup: In a sealed vial, dissolve 4-bromo-2-chloro-5-methylpyridine (1.0 equiv) in a polar aprotic

solvent such as DMSO or NMP.

Reagent Addition: Add morpholine (2.0-3.0 equiv). The excess amine often serves as the base. Alternatively,

a non-nucleophilic base like K₂CO₃ (2.0 equiv) can be added.

Reaction: Heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

Work-up: After cooling, pour the reaction mixture into water to precipitate the product or to allow for

extraction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://en.wikipedia.org/wiki/Sonogashira_coupling
https://pdf.benchchem.com/1280/Application_Notes_and_Protocols_Sonogashira_Cross_Coupling_of_4_Bromo_2_1_3_Benzothiadiazole_Derivatives.pdf
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra09105a
https://www.benchchem.com/product/b1523330?utm_src=pdf-body
https://eprints.soton.ac.uk/450337/1/Accepted_article_30062021.pdf
https://eprints.soton.ac.uk/450337/1/Accepted_article_30062021.pdf
https://pdf.benchchem.com/1280/Application_Notes_and_Protocols_Sonogashira_Cross_Coupling_of_4_Bromo_2_1_3_Benzothiadiazole_Derivatives.pdf
https://www.benchchem.com/product/b1523330?utm_src=pdf-body
https://pdf.benchchem.com/3032/Application_Notes_and_Protocols_Nucleophilic_Aromatic_Substitution_on_2_Bromo_4_fluoro_5_methylpyridine.pdf
https://acs.digitellinc.com/p/s/c2-selective-pd-catalyzed-cross-coupling-of-24-dihalopyrimidines-622960
https://www.benchchem.com/product/b1523330?utm_src=pdf-body
https://www.benchchem.com/product/b1523330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water

and brine, then dry and concentrate. Purify the crude material via column chromatography or

recrystallization.[8]

Metal-Halogen Exchange: Generating a C4-Nucleophile
Metal-halogen exchange, most commonly lithium-halogen exchange, offers a powerful method for converting

the C-Br bond into a potent C-nucleophile.[25][26] The exchange rate follows the trend I > Br > Cl, ensuring that

the reaction occurs selectively at the C4 position.[25] The resulting organolithium species can be trapped with a

wide variety of electrophiles.

Caption: Workflow for functionalization via metal-halogen exchange.

Representative Protocol: General Protocol for Lithiation and Electrophilic Quench

Reaction Setup: To a flame-dried, three-neck flask under argon, add a solution of 4-bromo-2-chloro-5-
methylpyridine (1.0 equiv) in anhydrous THF.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise

via syringe, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C.[27][28]

Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF, CO₂, an aldehyde, or ketone; 1.2

equiv) in THF dropwise to the reaction mixture.

Warming: Allow the reaction to slowly warm to room temperature over several hours.

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate,

and purify the product by standard methods (chromatography or distillation).

Conclusion
4-Bromo-2-chloro-5-methylpyridine is a highly valuable and versatile building block whose reactivity can be

precisely controlled by the choice of reaction conditions. The weaker C-Br bond at the C4 position serves as the

primary handle for a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-

C and C-N bonds. Conversely, the C2-Cl bond is the preferred site for nucleophilic aromatic substitution.

Finally, metal-halogen exchange at the C4 position provides a route to a potent nucleophile, opening yet

another avenue for functionalization. A thorough understanding of these competing and complementary

pathways allows the synthetic chemist to strategically and selectively build molecular complexity, underscoring

the importance of this intermediate in modern pharmaceutical and materials science research.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pdf.benchchem.com/3032/Application_Notes_and_Protocols_Nucleophilic_Aromatic_Substitution_on_2_Bromo_4_fluoro_5_methylpyridine.pdf
https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
https://ethz.ch/content/dam/ethz/special-interest/chab/organic-chemistry/bode-group-dam/documents/open-source-lecture-notes/OCII/lecture-notes/OCII_FS2019_l11-organometallicsi_cc.pdf
https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
https://www.benchchem.com/product/b1523330?utm_src=pdf-body
https://www.benchchem.com/product/b1523330?utm_src=pdf-body
https://joss.tcnj.edu/wp-content/uploads/sites/176/2012/04/2007-Geherty-Halogen.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150384/
https://www.benchchem.com/product/b1523330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in
Selective Bromine-Substitution under Palladium-Catalysis.
PubMed. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of
Pyridine-Based Dyes for Live-Cell Imaging.
Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE.
EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
Wikipedia. Buchwald–Hartwig amination.
ResearchGate. (2009). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its
Successive One-Pot Disubstitutions.
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
PubChem. 4-Bromo-2-chloro-5-methyl-pyridine.
Benchchem. A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic
Intermediates.
CymitQuimica. 4-Bromo-2-chloro-5-methylpyridine.
Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
Wikipedia. Sonogashira coupling.
Wikipedia. Metal–halogen exchange.
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set
Up.
Benchchem. An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
TCNJ Journal of Student Scholarship. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-
Lactams.
Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-
methylpyridine.
Organic Chemistry Portal. Sonogashira Coupling.
NIH. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
Benchchem. The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its
Biologically Active Derivatives.
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution.
NIH. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton
via Formation of a Magnesium Intermediate.
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of
Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and
Biological Activities.
The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. The Chemistry
Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1523330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-
methylpyridine.
Benchchem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic
Acids.
Benchchem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-
Benzothiadiazole Derivatives.
RSC Publishing. (2015). Recent mechanistic developments and next generation catalysts for the
Sonogashira coupling reaction.
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine
Nuclei: Access to 5- and 6.
RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
ETH Zurich. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.
The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. The Role of 5-Bromo-2-
chloro-3-methylpyridine in Research and Development.
YouTube. (2023). Organic Chemistry - Nucleophilic Aromatic Substitution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 4-Bromo-2-chloro-5-methylpyridine | CymitQuimica [cymitquimica.com]

3. nbinno.com [nbinno.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. pdf.benchchem.com [pdf.benchchem.com]

6. chem.libretexts.org [chem.libretexts.org]

7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC
[pmc.ncbi.nlm.nih.gov]

8. pdf.benchchem.com [pdf.benchchem.com]

9. innospk.com [innospk.com]

10. youtube.com [youtube.com]

11. chem.libretexts.org [chem.libretexts.org]

12. Suzuki Coupling [organic-chemistry.org]

13. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1523330?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chloro-5-methylpyridine
https://cymitquimica.com/products/10-F091828/867279-13-8/4-bromo-2-chloro-5-methylpyridine/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-5-bromo-2-chloro-3-methylpyridine-in-research-and-development-qu
https://pdf.benchchem.com/16/An_In_depth_Technical_Guide_to_the_Reactivity_of_4_Bromo_2_methylpyridine_with_Nucleophiles.pdf
https://pdf.benchchem.com/189/The_Bromo_Advantage_A_Comparative_Guide_to_2_Amino_5_bromo_4_methylpyridine_and_its_Chloro_Analog_as_Synthetic_Intermediates.pdf
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/16%3A_Chemistry_of_Benzene-_Electrophilic_Aromatic_Substitution/16.07%3A_Nucleophilic_Aromatic_Substitution
https://pmc.ncbi.nlm.nih.gov/articles/PMC4110164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4110164/
https://pdf.benchchem.com/3032/Application_Notes_and_Protocols_Nucleophilic_Aromatic_Substitution_on_2_Bromo_4_fluoro_5_methylpyridine.pdf
https://www.innospk.com/en/?news/grok-exploring-5-bromo-2-chloro-4-methylpyridine-a-key-intermediate-in-pharmaceutical-and-organic-synthesis
https://www.youtube.com/watch?v=l5LRdwZRT6E
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.mdpi.com/1420-3049/22/2/190
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. pdf.benchchem.com [pdf.benchchem.com]

15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

16. pdf.benchchem.com [pdf.benchchem.com]

17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

20. pdf.benchchem.com [pdf.benchchem.com]

21. Sonogashira Coupling [organic-chemistry.org]

22. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction -
RSC Advances (RSC Publishing) [pubs.rsc.org]

23. eprints.soton.ac.uk [eprints.soton.ac.uk]

24. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society
[acs.digitellinc.com]

25. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

26. ethz.ch [ethz.ch]

27. joss.tcnj.edu [joss.tcnj.edu]

28. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via
Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [4-Bromo-2-chloro-5-methylpyridine reactivity profile]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523330#4-bromo-2-chloro-5-
methylpyridine-reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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